molecular formula C13H18BNO5 B8345088 (5-Nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol CAS No. 1393477-20-7

(5-Nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol

Cat. No.: B8345088
CAS No.: 1393477-20-7
M. Wt: 279.10 g/mol
InChI Key: IYXYPJIAHMAQRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-Nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol is a useful research compound. Its molecular formula is C13H18BNO5 and its molecular weight is 279.10 g/mol. The purity is usually 95%.
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Properties

CAS No.

1393477-20-7

Molecular Formula

C13H18BNO5

Molecular Weight

279.10 g/mol

IUPAC Name

[5-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol

InChI

InChI=1S/C13H18BNO5/c1-12(2)13(3,4)20-14(19-12)11-6-5-10(15(17)18)7-9(11)8-16/h5-7,16H,8H2,1-4H3

InChI Key

IYXYPJIAHMAQRH-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)[N+](=O)[O-])CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

Methyl 5-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (C) (2.5 g, 8.14 mmol) was dissolved in DCM (25 mL), flushed with argon and cooled in an ice bath to 0° C. A solution of 1 M diisobutylaluminum hydride in DCM (20.5 mL, 20.35 mmol) was added dropwise so that the temperature remained below 3° C. over 2 h. The black reaction mixture was stirred at 0° C. for an additional 2 h. After this time, MeOH (3 mL) was added causing a yellow precipitate to form. 1 M aqueous HCl (50 mL) was then added and reaction was stirred for 30 min at 0° C. The layers were separated and the aqueous phase was extracted with EtOAc (3×50 mL). The combined organic phases were washed with brine and dried over anhydrous MgSO4 to produce (5-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol (CI) as a black oil (1.25 g, 4.48 mmol, 55% yield, purity 85%). The product was used without further purification for step 3.
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
20.5 mL
Type
solvent
Reaction Step Two
Name
Quantity
3 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Four

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